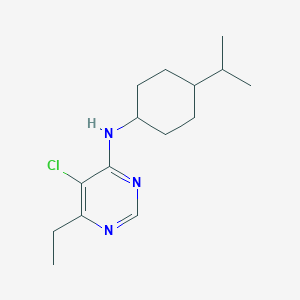
5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as agriculture, medicine, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.
Introduction of the chloro and ethyl groups: Chlorination and alkylation reactions are used to introduce the chloro and ethyl groups at the desired positions on the pyrimidine ring.
Attachment of the cyclohexyl group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using a suitable cyclohexyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-6-ethyl-N-(4-methylcyclohexyl)pyrimidin-4-amine
- 5-chloro-6-ethyl-N-(4-ethylcyclohexyl)pyrimidin-4-amine
- 5-chloro-6-ethyl-N-(4-propylcyclohexyl)pyrimidin-4-amine
Uniqueness
5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the propan-2-yl group on the cyclohexyl ring may impart distinct steric and electronic properties, differentiating it from other similar compounds.
Propiedades
Número CAS |
222729-87-5 |
|---|---|
Fórmula molecular |
C15H24ClN3 |
Peso molecular |
281.82 g/mol |
Nombre IUPAC |
5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H24ClN3/c1-4-13-14(16)15(18-9-17-13)19-12-7-5-11(6-8-12)10(2)3/h9-12H,4-8H2,1-3H3,(H,17,18,19) |
Clave InChI |
JOQKWZOYXMSOFH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC=N1)NC2CCC(CC2)C(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















